(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride
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Overview
Description
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 3,5-dichlorophenyl groups attached to a pyrrolidine ring, with a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl carbon of the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride: Shares structural similarities but differs in the presence of an ethanamine group instead of a pyrrolidine ring.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with 3,5-dichlorophenyl groups, but with a different core structure.
Uniqueness
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
bis(3,5-dichlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTLKLWHSJRNKD-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669945 |
Source
|
Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-61-5 |
Source
|
Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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